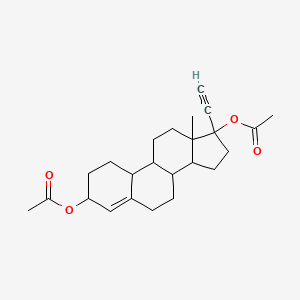

ETHYNODIOL DIACETATE

Description

Properties

IUPAC Name |

(17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKUMRGIYFNPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859310 | |

| Record name | 19-Norpregn-4-en-20-yne-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Conceptual Framework of Ethynodiol Diacetate in Steroid Science

Pioneering Developments in Synthetic Steroid Chemistry

The 1930s and 1940s marked a period of intense scientific exploration into the chemical structures and medical applications of steroid hormones. womenshormonenetwork.org A significant challenge during this era was the development of methods for the large-scale, cost-effective synthesis of these complex molecules. A pivotal breakthrough occurred in 1943 when chemist Russell Marker devised a process, later known as "Marker Degradation," to efficiently synthesize progesterone (B1679170) from diosgenin, a steroid sapogenin found in abundance in Mexican wild yams (Dioscorea villosa). asu.edupbs.org This discovery was instrumental, as it provided a readily available and inexpensive precursor for the industrial production of steroid hormones, establishing Mexico as a central hub for hormone research and production. womenshormonenetwork.orgasu.edu

This newfound accessibility to steroid precursors fueled a competitive drive among pharmaceutical companies to develop novel synthetic steroids with enhanced properties, particularly oral bioavailability and increased potency. asu.edu The scientific community's growing understanding of endocrinology and the role of hormones in the female reproductive cycle further spurred this research. asu.edunih.gov This era of innovation led directly to the synthesis of the first generation of orally active progestational agents, setting the chemical foundation for the subsequent development of compounds like ethynodiol (B195179) diacetate.

Epoch of Ethynodiol Diacetate Discovery and Initial Synthesis

Following the successful synthesis of foundational progestins, researchers at G.D. Searle and Company focused on creating new derivatives with unique metabolic profiles. The parent compound, etynodiol, was first synthesized in 1954 through the chemical reduction of norethisterone. wikipedia.org The diacetate ester, ethynodiol diacetate, was subsequently developed. A patent for the synthesis of ethynodiol diacetate was granted to Frank B. Colton of G.D. Searle and Company in 1958. wikipedia.org

The synthesis of ethynodiol diacetate is a direct modification of norethisterone, a key progestin developed earlier in the decade. wikipedia.org The process involves the reduction of the C3 ketone group of norethisterone to a hydroxyl group, followed by acetylation at both the C3 and C17 positions. wikipedia.org This structural modification created a prodrug, a compound that is metabolized into a pharmacologically active drug after administration. Ethynodiol diacetate was introduced for medical use in 1965, and its combination with the estrogen mestranol (B1676317) was approved in the United States in 1966. wikipedia.org

| Event | Year | Key Figure/Institution | Significance |

| Discovery of "Marker Degradation" | 1943 | Russell Marker | Enabled large-scale synthesis of progesterone from diosgenin. asu.edupbs.org |

| Synthesis of Norethindrone (B1679910) | 1951 | Carl Djerassi (Syntex) | One of the first highly potent, orally active synthetic progestins. asu.edu |

| Synthesis of Norethynodrel (B126153) | 1953 | Frank Colton (G.D. Searle) | A structural isomer of norethisterone, used in the first oral contraceptive. asu.edu |

| First Synthesis of Etynodiol | 1954 | N/A | Parent compound synthesized via reduction of norethisterone. wikipedia.org |

| Patent for Etynodiol Diacetate Synthesis | 1958 | Frank B. Colton (G.D. Searle) | Secured the intellectual property for the newly synthesized compound. wikipedia.org |

| Medical Introduction of Ethynodiol Diacetate | 1965 | N/A | Became available for use in hormonal contraceptives. wikipedia.org |

Categorization and Evolution within First-Generation Progestagens

In the landscape of synthetic steroid hormones, progestins—synthetic compounds that mimic the effects of progesterone—are often categorized into generations based on the time of their introduction and their chemical structure. nih.govnih.gov Ethynodiol diacetate is classified as a first-generation progestin . verywellhealth.com This group primarily consists of derivatives of 19-nortestosterone, also known as estranes. nih.govresearchgate.net

The first generation of progestins includes foundational compounds such as norethindrone, norethindrone acetate (B1210297), and norethynodrel. nih.govverywellhealth.com These early progestins were revolutionary for their oral activity but also possessed varying degrees of other hormonal activities due to their structural relationship to testosterone. researchgate.net

Ethynodiol diacetate's key characteristic within this class is its function as a prodrug. wikipedia.org Upon oral administration, it undergoes rapid and complete metabolism. The acetate groups are cleaved, converting it first to etynodiol and subsequently to norethisterone, which is the primary active metabolite responsible for its progestational effects. wikipedia.orgwikipedia.org This metabolic pathway means that the biological activity of ethynodiol diacetate is ultimately that of norethisterone. verywellhealth.com Compared to other progestins, ethynodiol diacetate is noted for having weak estrogenic and androgenic activity. wikipedia.orgverywellhealth.com

| Compound | Classification | Relationship/Key Feature |

| Norethindrone | First-Generation Progestin (Estrane) | A foundational 19-nortestosterone derivative; active metabolite of ethynodiol diacetate. nih.govverywellhealth.com |

| Norethynodrel | First-Generation Progestin (Estrane) | A structural isomer of norethisterone. asu.edunih.gov |

| Norethindrone Acetate | First-Generation Progestin (Estrane) | An ester prodrug of norethisterone. nih.govverywellhealth.com |

| Ethynodiol Diacetate | First-Generation Progestin (Estrane) | A prodrug that is rapidly and completely converted to norethisterone in the body. wikipedia.orgnih.govverywellhealth.com |

Chemical Synthesis and Derivatization Pathways of Ethynodiol Diacetate

Fundamental Synthetic Routes from Precursor Compounds

Ethynodiol (B195179) diacetate can be synthesized through distinct pathways, primarily starting from either ethynodiol or norethisterone (also known as norethindrone).

Route 1: From Ethynodiol The most direct synthetic route involves the acetylation of ethynodiol (17α-ethynyl-4-estrene-3β,17β-diol). This process typically entails reacting ethynodiol with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) to yield ethynodiol diacetate nih.govnih.gov. Ethynodiol itself is a 17β-hydroxy steroid, a 3β-hydroxy steroid, and a terminal acetylenic compound nih.gov.

Route 2: From Norethisterone (Norethindrone) A common and historically significant route to ethynodiol diacetate begins with norethisterone (17α-ethynyl-19-nortestosterone), a related progestin. This pathway involves a two-step process:

Reduction: Norethisterone, which possesses a keto group at the C3 position, undergoes reduction to convert this keto group into a hydroxyl (carbinol) group, forming ethynodiol nih.govwikipedia.org.

Acetylation: The resulting ethynodiol, which now has hydroxyl groups at both the C3 and C17 positions, is subsequently acetylated at these positions to produce ethynodiol diacetate nih.govwikipedia.org.

The synthesis of ethynodiol was first achieved in 1954 via the reduction of norethisterone, with ethynodiol diacetate being introduced for medical use in 1965. A method for its synthesis was patented in the United States in the same year nih.govwikipedia.orgguidechem.com.

Table 1: Fundamental Synthetic Routes to Ethynodiol Diacetate

| Precursor Compound | Key Transformation Steps | Resulting Compound (Intermediate) | Final Step to Ethynodiol Diacetate | References |

| Ethynodiol | - | Ethynodiol | Acetylation with acetic anhydride in pyridine | nih.govnih.gov |

| Norethisterone | Reduction of C3 keto group | Ethynodiol | Acetylation of 3- and 17-hydroxyls | nih.govnih.govwikipedia.org |

Stereoselective Chemical Transformations and Functional Group Manipulations

The synthesis of ethynodiol diacetate necessitates careful control over stereochemistry, particularly at the C3 position. While reactions at C17 often exhibit inherent stereoselectivity due to proximate substituents, reactions at C3 are less inherently stereoselective wikipedia.org.

Stereoselective Reduction at C3: To achieve the desired 3β-hydroxy configuration in ethynodiol from norethisterone, a bulky reducing agent is employed. Lithium tri-tert-butoxyaluminum hydride is specifically used to engender the formation of the desired 3β-isomer wikipedia.org. This highlights the importance of reagent selection in controlling the stereochemical outcome of the reduction.

Functional Group Manipulations: The primary functional group manipulations in the conventional synthesis involve:

Reduction: Conversion of a ketone (C=O) to an alcohol (-OH) at C3 nih.govwikipedia.org.

Acetylation: Esterification of hydroxyl groups (-OH) to acetate (B1210297) esters (-OCOCH₃) at both C3 and C17 nih.govwikipedia.org. Ethynodiol diacetate is characterized as a steroid ester and a terminal acetylenic compound nih.gov.

Innovative Methodologies in Ethynodiol Diacetate Synthesis and Analog Creation

Beyond traditional chemical synthesis, innovative methodologies, particularly biotransformation, have emerged as powerful tools for the derivatization of ethynodiol diacetate and the creation of novel analogs. These methods offer advantages in terms of efficiency, environmental friendliness, cost-effectiveness, and high regio- and stereoselectivity, enabling transformations at chemically challenging positions nih.govresearchgate.netuitm.edu.myorientjchem.orgresearchgate.net.

Biotransformation (Microbial and Plant Cell Cultures) Biotransformation utilizes enzymes from microorganisms or plant cell cultures to catalyze specific reactions on organic compounds, including steroids nih.govresearchgate.net. This approach has been investigated for ethynodiol diacetate to produce a library of new steroids with potential biological properties nih.govresearchgate.netorientjchem.orgresearchgate.netdoaj.orgresearchgate.net.

Table 2: Biotransformation of Ethynodiol Diacetate and its Metabolites

| Biotransformation Agent | Transformation Type(s) | Characterized Metabolites / Analogs | References |

| Cunninghamella elegans (Fungus) | Hydroxylation | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, 17α-ethynyl-17β-acetoxyestr-4-en-3-one | nih.govresearchgate.netorientjchem.orgresearchgate.net |

| Ocimum basilicum (Plant Cell Culture) | Ester hydrolysis, Alcohol oxidation, Hydroxyl group rearrangement | 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, 17α-ethynyl-5α,17β-dihydroxyestr-3-ene | nih.govresearchgate.netresearchgate.net |

| Azadirachta indica (Plant Cell Culture) | - | 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one | nih.govresearchgate.netresearchgate.net |

| Botrytis cinerea (Fungus) | - | 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol, 19-nor-17a-ethynyltestosterone (Norethindrone), 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | uitm.edu.myresearchgate.net |

| Trichothecium roseum (Fungus) | - | 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol, 19-nor-17a-ethynyltestosterone (Norethindrone), 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | uitm.edu.myresearchgate.net |

| R3-2 SP 17 (Psychrotolerant Fungus) | - | 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol, 19-nor-17a-ethynyltestosterone (Norethindrone), 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | uitm.edu.myresearchgate.net |

These biotransformation studies demonstrate the potential for producing hydroxylated derivatives and other structural modifications of ethynodiol diacetate, which could lead to novel compounds with varied properties nih.govresearchgate.netuitm.edu.myresearchgate.net.

Click Chemistry Applications Ethynodiol diacetate contains a terminal acetylenic group, which makes it suitable for "click chemistry" reactions. Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide (B81097) groups medchemexpress.com. This property opens avenues for creating diverse analogs by conjugating ethynodiol diacetate with various azide-functionalized compounds, facilitating the rapid and efficient synthesis of complex molecular structures for research purposes medchemexpress.com.

Molecular and Cellular Mechanisms of Action: a Receptor Level Analysis of Ethynodiol Diacetate

Progesterone (B1679170) Receptor Agonism: Binding Kinetics and Structural Interactions

Ethynodiol (B195179) diacetate is a progestin that acts as an agonist of the progesterone receptor (PR), which is the biological target of natural progestogens like progesterone pharmacompass.comwikipedia.org. Upon oral administration, ethynodiol diacetate functions as a prodrug, undergoing rapid conversion, primarily in the liver, to its active metabolite, norethisterone (NET), with ethynodiol serving as an intermediate wikipedia.orgdrugs.combioscientifica.combioscientifica.com. It is this active metabolite that primarily interacts with the progesterone receptor.

The binding of progestins, including norethisterone, to the progesterone receptor induces specific conformational changes in the receptor protein kup.at. These changes facilitate the dimerization of the receptor-ligand complex, which then translocates into the cell nucleus bioscientifica.comnih.gov. Within the nucleus, the dimerized complex interacts with specific DNA sequences known as progesterone responsive elements (PREs) located in the promoter regions of hormone-regulated target genes kup.at. This interaction modulates gene expression, leading to the characteristic progestational effects nih.govpatsnap.com.

Research indicates that even minor structural modifications to progestins, such as C17-alpha acetylation or 19-nor substitution, can significantly influence their binding affinity to receptors and, consequently, their transcriptional activity researchgate.net. The chemical structure of progestins dictates their binding affinity and the subsequent transcriptional activity of the dimer complex bioscientifica.comkup.at.

Estrogen Receptor Interactions: Modulatory Effects and Ligand Affinity

While ethynodiol diacetate binds to estrogen receptors, the extent and specific modulatory effects, particularly in terms of detailed ligand affinity data (e.g., IC50 values directly for ethynodiol diacetate on ERα and ERβ), are less extensively documented compared to its progesterone receptor agonism wikipedia.orgnih.gov. However, its capacity to interact with ERs signifies its broader influence on steroid hormone signaling pathways, allowing for a more comprehensive hormonal modulation within target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary drugbank.compharmacompass.comnih.govunict.it.

Theoretical Investigations of Ethynodiol Diacetate Binding to Diverse Biological Targets via Computational Modeling

Computational modeling, particularly molecular docking studies, has been employed to theoretically investigate the binding interactions of ethynodiol diacetate with various biological targets. These in silico approaches provide insights into potential binding modes and affinities, which can be crucial for understanding polypharmacology and drug repurposing.

For instance, ethynodiol diacetate has been a subject in molecular docking studies exploring its potential interactions with proteins beyond its classical steroid hormone receptors. In the context of drug repurposing for COVID-19, ethynodiol diacetate was identified among compounds exhibiting low binding energies against several SARS-CoV-2 viral proteins, including 3CLPro, ACE2, NSP3, NSP9, RdRp, and RP1a researchgate.netresearchgate.netchemrxiv.orgnih.gov. These studies suggest that ethynodiol diacetate can interact with diverse protein targets, indicating a broader spectrum of potential molecular interactions.

An example of reported binding energies from such theoretical investigations is provided in the table below, showcasing its predicted affinities for certain viral proteins:

Table 1: Predicted Binding Energies of Ethynodiol Diacetate to Selected SARS-CoV-2 Viral Proteins via Molecular Docking

| Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

| ACE2 | -15.6 | researchgate.net |

| 3CLPro | -7.5 | chemrxiv.org |

| NSP3 | (lower than controls) | researchgate.net |

| NSP9 | (lower than controls) | researchgate.net |

| RdRp | (lower than controls) | researchgate.net |

| RP1a | (lower than controls) | researchgate.net |

Note: "Lower than controls" indicates that ethynodiol diacetate exhibited more favorable (lower) binding energies compared to reference drugs or control compounds in the respective studies, though specific numerical values for all targets were not uniformly provided across sources for direct comparison.

These computational studies highlight the utility of molecular modeling in predicting and understanding ligand-protein interactions, offering a theoretical basis for exploring the compound's potential beyond its established hormonal mechanisms nih.govresearchgate.netcore.ac.uk.

Biochemical Modulation of the Hypothalamic-Pituitary Axis at a Molecular Level

Ethynodiol diacetate exerts a significant biochemical modulation of the hypothalamic-pituitary axis (HPA), a critical endocrine regulatory system. This modulation is central to its primary physiological effect.

At a molecular level, progestins like ethynodiol diacetate, once bound to their receptors in the hypothalamus and pituitary, slow the frequency of release of gonadotropin-releasing hormone (GnRH) from the hypothalamus drugbank.compharmacompass.comnih.govunict.it. This suppression of GnRH, which is normally released in a pulsatile manner, leads to a subsequent reduction in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland drugs.comnih.govpatsnap.comontosight.ai.

This negative feedback mechanism on the hypothalamus and pituitary effectively blunts the pre-ovulatory LH surge, which is essential for ovulation drugbank.compharmacompass.comdrugs.comnih.govunict.it. By inhibiting the secretion of these gonadotropins, ethynodiol diacetate prevents the maturation and release of an egg from the ovaries, thereby inhibiting ovulation drugbank.compharmacompass.comdrugs.compatsnap.comnih.govontosight.ai. Additionally, it induces changes in the cervical mucus, making it thicker and more viscous, which impedes sperm penetration, and alters the endometrium, rendering it less receptive to implantation patsnap.comontosight.ai. These combined molecular actions on the HPA axis and reproductive tissues underpin its biological effects.

Metabolism and Biotransformation of Ethynodiol Diacetate: Elucidating Biochemical Pathways

Prodrug Hydrolysis and Esterase-Mediated Deacetylation Mechanisms

Ethynodiol (B195179) diacetate functions as a prodrug, meaning it is pharmacologically inactive in its administered form and must undergo metabolic conversion to exert its effects. The initial and crucial step in its biotransformation is rapid hydrolysis, primarily mediated by esterase enzymes. Upon oral administration, ethynodiol diacetate undergoes extensive first-pass metabolism, particularly in the liver, where esterases facilitate its conversion wikipedia.orgnih.gov.

Studies in experimental animals, such as rats, have shown that deacetylation of ethynodiol diacetate can commence even before absorption from the gastrointestinal tract. Specifically, it is deacetylated in the stomach to yield a 17-monoacetate and further hydrolyzed in the intestine to ethynodiol tandfonline.com. This enzymatic hydrolysis is vital for the release of the active compound. Esterases, including human carboxylesterases (hCE1 and hCE2), are a broad class of hydrolytic enzymes known for their role in activating ester-containing prodrugs mdpi.comkuleuven.beresearchgate.net. These enzymes possess a catalytic site characterized by serine, histidine, and glutamine residues, where the hydroxyl group of serine can attack the carbonyl group of the ester prodrug, leading to its cleavage mdpi.com.

Identification and Characterization of Primary and Subsequent Metabolites in Biological Systems

The primary metabolite resulting from the deacetylation of ethynodiol diacetate is ethynodiol wikipedia.orgnih.govtandfonline.com. Following this initial conversion, ethynodiol undergoes further biotransformation. A key subsequent metabolic step involves the oxygenation of the C3 hydroxyl group of ethynodiol, which leads to the formation of norethisterone wikipedia.orgnih.gov. Norethisterone is recognized as the principal active progestin derived from ethynodiol diacetate nih.govtandfonline.comnih.govcapes.gov.br.

Metabolic studies in various biological systems, including rhesus monkeys and baboons, as well as in vitro analyses using rat and human liver cells, have provided insights into the metabolic fate of ethynodiol diacetate nih.gov. In rhesus monkeys, approximately 60% of the circulating radioactivity in plasma following administration of [14C]ethynodiol diacetate was found to be in the form of glucuronide conjugates, with no detectable levels of the unchanged parent drug nih.gov. The metabolites and their conjugates are predominantly excreted in the urine, with a smaller proportion found in feces nih.govtandfonline.comnih.gov. This rapid and extensive biotransformation into more polar metabolites and their conjugates ensures efficient elimination from the body nih.govnih.gov.

Exploration of Novel Biotransformation Pathways and Metabolite Derivatives

While the primary in vivo biotransformation of ethynodiol diacetate in mammalian systems largely follows the established prodrug conversion to ethynodiol and then norethisterone, the exploration of novel biotransformation pathways and the generation of metabolite derivatives has been significantly advanced through biocatalytic approaches. These studies, particularly those involving microbial and plant cell systems, have yielded a diverse array of novel hydroxylated and oxidized derivatives that are not typically observed in human or animal metabolism. Such biocatalytic modifications offer a route to synthesize new steroidal compounds with potential pharmacological properties and provide insights into the chemical accessibility of various positions on the steroid nucleus for enzymatic modification nih.govorientjchem.orgresearchgate.netresearchgate.netorientjchem.org.

Comparative Biochemical Metabolism of Ethynodiol Diacetate with Related 17α-Ethynyl Steroids

The metabolic pathways of 17α-ethynyl progestins, a class of synthetic steroids used in oral contraceptives, exhibit notable similarities. Ethynodiol diacetate, along with norethynodrel (B126153) and lynestrenol, shares a common metabolic fate, with norethindrone (B1679910) serving as a principal metabolite for all three compounds nih.govtandfonline.comnih.govcapes.gov.br. The biotransformation of these precursor drugs, as well as norethindrone itself, rapidly leads to the formation of more polar metabolites and their subsequent conjugation nih.govnih.gov.

In contrast, while norgestrel (B7790687) also follows metabolic pathways analogous to norethindrone, its biotransformation to more polar metabolites and their conjugation appears to proceed at a slower rate. This attenuated metabolic rate in norgestrel is attributed to the presence of an ethyl moiety at the C-13 position, which may contribute to its higher progestational potency nih.gov.

Furthermore, when considering the estrogenic components often co-administered in oral contraceptives, such as mestranol (B1676317) and ethynylestradiol, their metabolic pathways are nearly identical. Mestranol is rapidly and almost completely converted to ethynylestradiol. Common hydroxylation reactions for ethynylestradiol occur at the 2-, 6-, or 16-positions, leading to various hydroxylated steroid derivatives tandfonline.com.

Biocatalytic Modifications and Analog Generation via Microbial and Plant Cell Systems

Biotransformation using microbial and plant cell cultures represents an efficient and stereoselective route for the synthesis of novel steroidal compounds with potential contraceptive or other pharmacological properties nih.govorientjchem.orgresearchgate.netresearchgate.netorientjchem.org. Enzymes derived from microorganisms, animal cells, and plant cells are capable of performing reactions at chemically challenging positions of organic compounds nih.govscielo.br. These biocatalytic processes commonly involve hydroxylation, oxidation, and reduction of alcohols, ketones, and carbon-carbon double bonds nih.govresearchgate.netorientjchem.orgrsc.orgresearchgate.net.

Fungal Biotransformation: Characterization of Hydroxylated Products

Fungal biotransformation has been extensively explored for modifying ethynodiol diacetate, primarily yielding hydroxylated products.

Table 1: Hydroxylated Metabolites of Ethynodiol Diacetate via Fungal Biotransformation

| Fungal Strain | Metabolite Name | Structural Modification | Source(s) |

| Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol | Hydroxylation at C-6α | nih.govorientjchem.orgresearchgate.netresearchgate.netorientjchem.orgoaepublish.com |

| Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol | Hydroxylation at C-6β | nih.govorientjchem.orgresearchgate.netresearchgate.netorientjchem.orgoaepublish.com |

| Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol | Hydroxylation at C-10β | nih.govorientjchem.orgresearchgate.netresearchgate.netorientjchem.orgoaepublish.com |

| Cunninghamella elegans | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Known metabolite, likely from deacetylation and oxidation | nih.govorientjchem.orgresearchgate.netresearchgate.netorientjchem.orgoaepublish.com |

| Botrytis cinerea | 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol | Hydroxylation at C-15β, ketone at C-3 | researchgate.netnih.govuitm.edu.my |

| Trichothecium roseum | 19-nor-17α-ethynyltestosterone | Structural rearrangement/modification (likely deacetylation and oxidation to ketone, removal of C-19 methyl group) | researchgate.netnih.govuitm.edu.my |

| R3-2 SP 17 | 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | Hydroxylation at C-3β | researchgate.netnih.govuitm.edu.my |

The psychrotolerant fungus R3-2 SP 17 has shown improved yields for certain metabolites compared to previously reported techniques uitm.edu.my.

Plant Cell Suspension Culture Applications in Steroid Modification

Plant cell suspension cultures have also proven effective in the biotransformation of ethynodiol diacetate, demonstrating distinct reaction capabilities compared to fungal systems, primarily involving hydrolysis and oxidation rsc.org.

Table 2: Metabolites of Ethynodiol Diacetate via Plant Cell Suspension Culture Biotransformation

| Plant Cell Culture Strain | Metabolite Name | Structural Modification | Source(s) |

| Ocimum basilicum | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Hydrolysis of ester, oxidation of alcohol to ketone | nih.govorientjchem.orgresearchgate.netresearchgate.netresearchgate.net |

| Ocimum basilicum | 17α-ethynyl-17β-hydroxyestr-4-en-3-one | Hydrolysis of ester, oxidation of alcohol to ketone | nih.govorientjchem.orgresearchgate.netresearchgate.netresearchgate.net |

| Ocimum basilicum | 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | Hydrolysis of ester, rearrangement of hydroxyl group | nih.govorientjchem.orgresearchgate.netresearchgate.netresearchgate.net |

| Ocimum basilicum | 17α-ethynyl-5α,17β-dihydroxyestr-3-ene | Hydrolysis of ester, rearrangement of hydroxyl group | nih.govorientjchem.orgresearchgate.netresearchgate.netresearchgate.net |

| Azadirachta indica | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Hydrolysis of ester, oxidation/reduction reactions | nih.govorientjchem.orgresearchgate.netresearchgate.netresearchgate.net |

| Azadirachta indica | 17α-ethynyl-17β-hydroxyestr-4-en-3-one | Hydrolysis of ester, oxidation/reduction reactions | nih.govorientjchem.orgresearchgate.netresearchgate.netresearchgate.net |

These plant systems offer a sustainable and environmentally friendly approach to generate structurally diversified organic compounds, including steroids, for drug discovery and development nih.govorientjchem.orgresearchgate.netresearchgate.netorientjchem.orgscielo.brrsc.orgresearchgate.net.

Structure Activity Relationship Sar and Theoretical Pharmacological Principles of Ethynodiol Diacetate

Elucidation of Structural Determinants Governing Receptor Affinity and Selectivity

Ethynodiol (B195179) diacetate itself exhibits minimal affinity for the progesterone (B1679170) and androgen receptors, functioning predominantly as a prodrug. wikipedia.org Upon metabolic transformation, its active metabolite, norethisterone, acts as an agonist of the progesterone receptor (PR), the primary biological target for progestogens. wikipedia.orgfishersci.at This interaction leads to the activation of PR-mediated gene expression in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary. fishersci.at The binding of progestins to the PR results in a conformational change in the receptor protein, which is dependent on the chemical structure of the steroid.

Research into 19-nor-progestogens, a class that includes ethynodiol diacetate, has shed light on the critical structural elements for receptor binding. For the progesterone receptor, the presence of a 3-ketone group, a 17β-hydroxyl group, and the planar conformation of the A/B ring system are crucial for effective binding. While ethynodiol diacetate is a diacetate ester, its conversion to norethisterone, which possesses the 3-ketone and 17β-hydroxyl functionalities, is essential for its progestogenic activity. wikipedia.org

Comparative affinity studies have demonstrated that ethynodiol diacetate exhibits a lower affinity for the progesterone receptor (Ki of 1.3 x 10⁻⁷ M) compared to its active metabolite, norethindrone (B1679910) (Ki of 2.3 x 10⁻⁹ M). This difference underscores its role as a prodrug. Ethynodiol diacetate also possesses weak androgenic and estrogenic activities. wikipedia.orgfishersci.at Its affinity for the estrogen receptor (E2 receptor) is weak (Ki of 1.3 x 10⁻⁷ M). Interestingly, the affinity for the E2 receptor among 19-nor-progestogens was observed to increase with the addition of acetate (B1210297) or hydroxyl groups at the 3β and 17β positions, while it decreased with the removal of a 3-oxygen function or reduction of ring A.

The following table summarizes the relative affinities of ethynodiol diacetate and its active metabolite for progesterone and estrogen receptors based on a rabbit uterine cytosol study:

Table 1: Receptor Binding Affinities of Ethynodiol Diacetate and Norethindrone

| Compound | Receptor Type | Affinity (Ki) [M] | Relative Affinity to Progesterone Receptor |

| Ethynodiol Diacetate | Progesterone Receptor | 1.3 x 10⁻⁷ | Lower than Norethindrone |

| Ethynodiol Diacetate | Estrogen Receptor | 1.3 x 10⁻⁷ | Weak |

| Norethindrone | Progesterone Receptor | 2.3 x 10⁻⁹ | Higher than Ethynodiol Diacetate |

Note: This table represents data from a specific study in rabbit uterine cytosol and may not directly translate to absolute human in vivo affinities but illustrates relative binding characteristics. For an interactive experience, imagine clicking on a compound name to view its chemical structure and a brief description of its key functional groups relevant to receptor binding.

Application of Quantitative Structure-Activity Relationships (QSAR) in Progestagen Research

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools widely employed in drug development to establish mathematical relationships between the chemical structure of compounds and their biological activities. In progestagen research, QSAR has evolved from early reliance on chemical intuition and simple statistical SAR analyses to more sophisticated approaches incorporating complex statistics and visualization tools.

QSAR models are instrumental in predicting the biological activity of novel chemical compounds based on their structural and physicochemical features, thereby accelerating drug discovery and optimizing lead compounds. These models can pinpoint specific chemical properties that significantly influence biological effects. For instance, studies on progesterone receptor ligands have shown correlations between binding potential and molecular parameters such as effective diameter and polarizability.

Furthermore, QSAR studies can provide valuable insights into the characteristics of receptor or enzyme surfaces. For progesterone receptors, it has been observed that polar groups tend to reduce binding, while the effect of nonpolar groups on binding can vary depending on their location within hydrophobic pockets near specific positions (e.g., 6α, 11β, 16α, 17α, 17β, 18, and 21) of the rabbit progesterone receptor. This information is crucial for guiding the rational design of progestagen analogs with improved receptor affinity and selectivity.

Comparative Analyses of Ethynodiol Diacetate Structure with Other Synthetic Progestagens and their Theoretical Activity Profiles

Synthetic progestagens, including ethynodiol diacetate, are broadly classified based on their steroid backbone. Ethynodiol diacetate belongs to the estrane (B1239764) family, which are derivatives of testosterone, and are often referred to as first-generation progestogens. These compounds share a common 18-carbon steroid nucleus.

A key aspect of ethynodiol diacetate's structure is the presence of acetate groups at carbons 3 and 17, and an ethynyl (B1212043) group at C17. wikipedia.org Its conversion to norethindrone (which has a 3-ketone and 17β-hydroxyl group) is vital for its progestational activity. wikipedia.org

Here's a comparative overview of ethynodiol diacetate with other synthetic progestagens:

Table 2: Structural Comparisons of Ethynodiol Diacetate with Related Progestagens

| Compound | Structural Class | Key Structural Differences from Norethindrone | Prodrug Status | Primary Active Moiety |

| Ethynodiol Diacetate | Estrane | Acetate groups at C3 and C17 | Yes wikipedia.org | Norethindrone wikipedia.org |

| Norethindrone Acetate | Estrane | Acetate group at C3 | Yes | Norethindrone |

| Norethynodrel (B126153) | Estrane | Double bond shifted from C4,5 to C5,10 | Yes | Norethindrone |

| Lynestrenol | Estrane | Absence of oxygenated functional group at C3 | Yes | Norethindrone |

| Levonorgestrel | Gonane | 13-ethyl group, 17α-ethynyl, 17β-hydroxyl, 3-ketone | No | Itself |

| Medroxyprogesterone Acetate | Pregnane (B1235032) | Methyl group at C6α, acetate at C17 | No | Itself |

Note: For an interactive experience, imagine hovering over a "Key Structural Differences" entry to highlight the specific atoms/bonds on a 2D chemical structure, or clicking "Prodrug Status" to see the metabolic pathway.

The deletion of the methyl group at carbon 19 (C19) in 19-norpregnane derivatives, such as ethynodiol diacetate and its active metabolite norethindrone, generally confers higher progestational potency and improved selectivity for the progesterone receptor compared to pregnane derivatives (which retain the C19 methyl group). This structural modification is a significant determinant of their enhanced pharmacological profiles. The ethynyl group at C17 is a common feature in many synthetic progestagens, contributing to their oral bioavailability and metabolic stability.

Advanced Analytical Methodologies for Ethynodiol Diacetate Research

Computational Chemistry and Molecular Dynamics Simulations in Ligand-Target Interaction Studies

Computational chemistry, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, provides powerful tools to predict and analyze the interactions between small molecules like ethynodiol (B195179) diacetate and their biological targets researchgate.netopenaccessjournals.com. These methods offer atomic-level insights into binding modes, affinities, and the dynamic behavior of protein-ligand complexes, complementing experimental studies openaccessjournals.commdpi.commdpi.com.

Molecular docking is a foundational computational method used to predict the preferred orientation and conformation of a ligand within the binding site of a macromolecule, such as a protein openaccessjournals.comopenaccessjournals.com. It estimates the binding affinity and interaction energies, aiding in the identification of potential drug candidates openaccessjournals.com. Molecular dynamics simulations, on the other hand, provide a more dynamic view by simulating the movement of atoms and molecules over time, capturing the flexibility of both the ligand and the receptor, which is a critical aspect often limited in rigid docking approaches mdpi.commdpi.cometflin.comfrontiersin.org. MD simulations are vital for assessing the stability of protein-ligand interactions and for refining docking predictions by considering conformational changes mdpi.comfrontiersin.org.

Detailed Research Findings

Recent computational studies have explored the interaction of ethynodiol diacetate with various protein targets, notably in the context of drug repurposing for viral diseases. For instance, ethynodiol diacetate was investigated for its potential to interact with key proteins of SARS-CoV-2 and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the entry point for the virus into human cells etflin.comresearchgate.netresearchgate.net.

In one study, molecular docking simulations revealed that ethynodiol diacetate exhibited favorable binding energies, indicating high binding affinity, across multiple SARS-CoV-2 proteins, including 3C-like protease (3CLPro), non-structural protein 3 (NSP3), non-structural protein 9 (NSP9), RNA-dependent RNA polymerase (RdRp), replicase polyprotein 1a (RP1a), and the human ACE2 receptor researchgate.net. Ethynodiol diacetate was identified among the top four ligands demonstrating the lowest binding energies across all six of these protein targets researchgate.net.

Specifically, the binding energy for the ethynodiol diacetate-ACE2 complex was reported to be as low as -15.6 kcal/mol, suggesting a strong interaction etflin.comresearchgate.net. Analysis of the interaction sites for the ethynodiol diacetate-ACE2 complex indicated a pi-alkyl interaction between the methyl group of ethynodiol diacetate and the amino acid residue Phenylalanine 438 (PHE 438) of ACE2 researchgate.net.

Beyond viral targets, ethynodiol diacetate's interactions with its established physiological targets, such as the progesterone (B1679170) receptor (PR), have also been computationally explored. A study utilizing a combined deep learning and molecular docking approach reported a binding energy of -7.5 kcal/mol for ethynodiol diacetate with the progesterone receptor chemrxiv.org. This type of integrated approach, leveraging deep learning models like DeepDTA, can predict drug-protein binding affinities (e.g., as KIBA scores) and accelerate the identification of promising drug candidates chemrxiv.org.

The application of molecular dynamics simulations further refines these docking predictions by accounting for the dynamic nature of protein-ligand complexes, providing a more accurate representation of the binding process and stability of the interactions over time mdpi.commdpi.comfrontiersin.org. This comprehensive computational approach offers valuable insights into the potential therapeutic applications and molecular mechanisms of ethynodiol diacetate.

Table 1: Summary of Computational Docking Findings for Ethynodiol Diacetate

| Target Protein | Binding Energy (kcal/mol) | Key Interaction Type / Residues | Reference |

| ACE2 (Angiotensin-converting enzyme 2) | -15.6 | Pi-alkyl interaction with PHE 438 | etflin.comresearchgate.netresearchgate.net |

| 3CLPro (3C-like protease) | Low (among top 4) | Not specified | researchgate.net |

| NSP3 (Non-structural protein 3) | Low (among top 4) | Not specified | researchgate.net |

| NSP9 (Non-structural protein 9) | Low (among top 4) | Not specified | researchgate.net |

| RdRp (RNA-dependent RNA polymerase) | Low (among top 4) | Not specified | researchgate.net |

| RP1a (Replicase polyprotein 1a) | Low (among top 4) | Not specified | researchgate.net |

| Progesterone Receptor (PR) | -7.5 | Not specified | chemrxiv.org |

Emerging Research Avenues and Future Directions for Ethynodiol Diacetate

In-depth Characterization of Novel Biotransformation Products and their Theoretical Properties

Recent investigations into the biotransformation of ethynodiol (B195179) diacetate using microbial and plant cell cultures have led to the identification of several novel metabolites. These studies provide an efficient method for synthesizing a library of new steroids that could possess unique biological activities. nih.govnih.gov

Biotransformation of ethynodiol diacetate by the fungus Cunninghamella elegans has yielded three new hydroxylated compounds. nih.govnih.govoaepublish.com These novel metabolites are the result of hydroxylation at various positions on the steroid nucleus, a common metabolic reaction for steroids. The specific biotransformation products identified are:

17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol

17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol

17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol

In addition to these novel compounds, a known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one, was also produced by Cunninghamella elegans. nih.govnih.gov

Plant cell suspension cultures have also proven effective in metabolizing ethynodiol diacetate. Cultures of Ocimum basilicum (basil) transformed ethynodiol diacetate through hydrolysis of the ester group, oxidation of the alcohol to a ketone, and rearrangement of the hydroxyl group. This process resulted in the formation of four known metabolites. nih.govnih.gov Similarly, cultures of Azadirachta indica (neem) also produced two of these known metabolites. nih.govnih.gov

| Organism/Cell Culture | Metabolite Produced | Type of Transformation |

|---|---|---|

| Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol | Hydroxylation |

| 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol | ||

| 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol | ||

| 17α-ethynyl-17β-acetoxyestr-4-en-3-one | - | |

| Ocimum basilicum | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Hydrolysis, Oxidation, Rearrangement |

| 17α-ethynyl-17β-hydroxyestr-4-en-3-one | ||

| 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | ||

| 17α-ethynyl-5α,17β-dihydroxyestr-3-ene | ||

| Azadirachta indica | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | - |

| 17α-ethynyl-17β-hydroxyestr-4-en-3-one |

The theoretical properties of these novel metabolites are of significant interest for future drug development. Computational modeling can be employed to predict their binding affinities to progesterone (B1679170) and estrogen receptors, as well as their potential off-target interactions. Understanding the structure-activity relationships of these new compounds could lead to the design of more selective and potent progestins with improved therapeutic profiles.

Advanced Exploration of Molecular Recognition and Receptor Selectivity Mechanisms

Ethynodiol diacetate exerts its biological effects primarily by acting as an agonist at progesterone and estrogen receptors. drugbank.comnih.gov Upon administration, it is rapidly converted to its active metabolites, primarily norethisterone, which then interacts with these nuclear receptors. ca.govwikipedia.org The binding of these metabolites to the progesterone receptor is the key to its contraceptive effect, as it slows the frequency of gonadotropin-releasing hormone (GnRH) release, which in turn blunts the luteinizing hormone (LH) surge necessary for ovulation. drugbank.compatsnap.com

The molecular recognition of ethynodiol diacetate's metabolites by the progesterone and estrogen receptors is a complex process governed by the specific three-dimensional structures of both the ligand and the receptor's binding pocket. The selectivity of these metabolites for the progesterone receptor over other steroid receptors is a critical factor in their therapeutic efficacy.

Future research in this area will likely focus on high-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, to elucidate the precise binding modes of ethynodiol diacetate's metabolites within the ligand-binding domains of the progesterone and estrogen receptors. These studies can reveal the key amino acid residues involved in the interaction and provide insights into the conformational changes the receptor undergoes upon ligand binding. This information is invaluable for the rational design of new progestins with enhanced receptor selectivity and tailored biological activities.

Development of Predictive Models for Steroid Biosynthesis and Metabolism Pathways

The biosynthesis of steroid hormones is a complex network of enzymatic reactions that convert cholesterol into a variety of biologically active compounds, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. kegg.jpresearchgate.netresearchgate.net Synthetic steroids like ethynodiol diacetate are metabolized by many of the same enzymes involved in endogenous steroid metabolism, primarily cytochrome P450 (CYP) enzymes in the liver. patsnap.compharmajen.com

Predictive modeling has become an essential tool in understanding and predicting the metabolism of drugs, including synthetic steroids. pharmajen.com These models can be broadly categorized into:

Static Models: These models, such as the '[I]/K(i)' approach and the 'Mechanistic-Static Model' (MSM), use in vitro data to predict the potential for drug-drug interactions. nih.gov

Dynamic Models: 'Mechanistic-Dynamic Models' (MDM), often employing physiologically-based pharmacokinetic (PBPK) modeling, provide a more sophisticated approach by considering the time-dependent changes in drug and enzyme concentrations in various tissues. nih.gov

For ethynodiol diacetate, the development of robust predictive models for its metabolism is crucial for anticipating potential drug-drug interactions and understanding inter-individual variability in response. By integrating data on the expression and activity of key metabolizing enzymes, these models can simulate the pharmacokinetic profile of ethynodiol diacetate and its metabolites in diverse populations. pharmajen.com Machine learning algorithms, such as random forests and gradient boosting, are also being increasingly used to develop predictive models for drug metabolism based on large datasets of metabolic reactions. researchgate.netnih.govmdpi.com

Future research will likely focus on refining these models by incorporating more detailed information on the genetic polymorphisms of metabolizing enzymes and the influence of non-genetic factors. Such personalized models could ultimately aid in optimizing dosing regimens and minimizing adverse effects.

Integration of Omics Technologies for Comprehensive Biochemical Pathway Mapping

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study complex biological systems. nih.govnih.govsemanticscholar.org These high-throughput approaches allow for the comprehensive analysis of genes, RNA transcripts, proteins, and metabolites in a biological sample, providing a holistic view of cellular processes. mdpi.com

For ethynodiol diacetate, the integration of omics technologies offers a powerful strategy for mapping its biochemical pathways in unprecedented detail. Metabolomics, in particular, is a valuable tool for identifying and quantifying the full spectrum of ethynodiol diacetate's metabolites in biological fluids and tissues. nih.gov This can help to uncover novel metabolic pathways and provide a more complete picture of its biotransformation.

Transcriptomics and proteomics can be used to investigate the effects of ethynodiol diacetate on the expression of genes and proteins involved in steroid metabolism and signaling. This can reveal how the drug may modulate its own metabolism and identify potential downstream targets.

The integration of these different omics datasets, often referred to as multi-omics, can provide a systems-level understanding of the biochemical pathways affected by ethynodiol diacetate. mdpi.com Network-based approaches can be used to visualize and analyze these complex datasets, helping to identify key nodes and modules in the metabolic network. escholarship.org

Future directions in this area include the use of single-cell omics to study the effects of ethynodiol diacetate at the individual cell level and the application of spatial omics to map its metabolic pathways within the context of specific tissues. These advanced technologies hold the promise of providing a much deeper understanding of the intricate biochemical journey of ethynodiol diacetate in the human body.

Q & A

Q. Tables

| Analytical Technique | Application | Key Considerations | References |

|---|---|---|---|

| LC-MS/MS | Quantification in plasma | Matrix effects require internal standards | |

| Immunoassay | Screening for parent compound | Cross-reactivity with metabolites | |

| HPLC-UV | Stability testing | Lower sensitivity vs. MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.